![molecular formula C9H12N2O2 B1267289 3-(2-Hydroxyphenyl)propanohydrazide CAS No. 24535-13-5](/img/structure/B1267289.png)
3-(2-Hydroxyphenyl)propanohydrazide
Overview
Description
“3-(2-Hydroxyphenyl)propanohydrazide” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a main product offered by several chemical providers .
Molecular Structure Analysis
The InChI code for “3-(2-Hydroxyphenyl)propanohydrazide” is 1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“3-(2-Hydroxyphenyl)propanohydrazide” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.Scientific Research Applications
Proteomics Research
3-(2-Hydroxyphenyl)propanohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications. It can help in identifying protein targets for drug development and understanding the complex biochemical pathways involved in diseases .
Safety and Hazards
properties
IUPAC Name |
3-(2-hydroxyphenyl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYZQISHSPGPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310221 | |
Record name | 3-(2-hydroxyphenyl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)propanohydrazide | |
CAS RN |
24535-13-5 | |
Record name | 24535-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-hydroxyphenyl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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